Cyclopropyl 2,4-dichlorophenyl ketone

Vue d'ensemble

Description

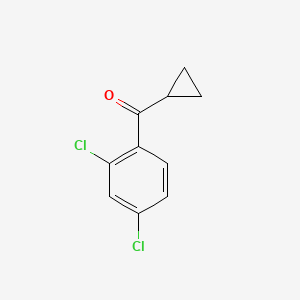

Cyclopropyl 2,4-dichlorophenyl ketone is an organic compound with the molecular formula C10H8Cl2O It is characterized by a cyclopropyl group attached to a 2,4-dichlorophenyl ketone moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cyclopropyl 2,4-dichlorophenyl ketone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of cyclopropyl benzene with 2,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.

Analyse Des Réactions Chimiques

Types of Reactions: Cyclopropyl 2,4-dichlorophenyl ketone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of carboxylic acids or ketone derivatives.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl ketones.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Cyclopropyl 2,4-dichlorophenyl ketone has been utilized in the synthesis of various pharmaceuticals. Its structure allows for modifications that enhance biological activity. For instance, it has been explored as an intermediate in the synthesis of statins, specifically Pitavastatin Calcium, which is used to treat hypercholesterolemia. The compound serves as a critical building block in the synthesis of more complex molecules that exhibit significant therapeutic effects against cholesterol-related disorders .

Table 1: Synthetic Pathways Involving this compound

Biological Studies

Recent studies have demonstrated that derivatives of this compound exhibit varying affinities for cannabinoid receptors. Specifically, modifications to the cyclopropyl group can improve selectivity for the CB2 receptor over the CB1 receptor. This is particularly relevant in developing new therapeutic agents for conditions like pain and inflammation .

Case Study: Cannabinoid Receptor Affinity

A study evaluated several derivatives of this compound for their binding affinities to cannabinoid receptors. The introduction of different substituents on the cyclopropane ring was found to significantly affect receptor affinity:

- Compound A : KiCB2 = 69 nM; KiCB1 = 1852 nM (lower affinity)

- Compound B : KiCB2 = 143 nM (improved selectivity)

These findings suggest that fine-tuning the chemical structure can lead to compounds with desired pharmacological properties .

Synthetic Methodologies

The compound can be synthesized through various methods that emphasize efficiency and yield. For example, one method involves reducing an ester carbonyl group to an alcoholic hydroxyl group using sodium borohydride in tetrahydrofuran (THF). This approach has shown high purity (over 98%) and yield (over 95%) for the final product .

Mécanisme D'action

The mechanism of action of cyclopropyl 2,4-dichlorophenyl ketone involves its interaction with specific molecular targets. The cyclopropyl group imparts unique steric and electronic properties, influencing the compound’s reactivity and binding affinity. The ketone moiety can participate in various chemical reactions, while the dichlorophenyl group enhances its stability and lipophilicity.

Comparaison Avec Des Composés Similaires

- Cyclopropyl phenyl ketone

- 2,4-Dichlorophenyl ketone

- Cyclopropyl 4-chlorophenyl ketone

Comparison: Cyclopropyl 2,4-dichlorophenyl ketone is unique due to the presence of both cyclopropyl and dichlorophenyl groups. This combination imparts distinct chemical and physical properties, making it more versatile in various applications compared to its analogs. The dichlorophenyl group enhances its reactivity and stability, while the cyclopropyl group provides steric hindrance and electronic effects that influence its behavior in chemical reactions.

Activité Biologique

Cyclopropyl 2,4-dichlorophenyl ketone (CPDCPK) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant studies.

Chemical Structure and Properties

CPDCPK features a cyclopropyl group, a dichlorophenyl moiety, and a ketone functional group. The unique steric and electronic properties imparted by these groups influence its reactivity and biological interactions. The cyclopropyl ring contributes to the compound's lipophilicity and stability, while the dichlorophenyl group enhances its reactivity, making it a versatile candidate for various biological applications.

The biological activity of CPDCPK is attributed to its interaction with specific molecular targets. Research indicates that the compound may exert its effects through:

- Enzyme Inhibition : CPDCPK has been shown to inhibit various enzymes, which can disrupt metabolic pathways in target organisms. For instance, studies suggest that cyclopropane derivatives can inhibit aldehyde dehydrogenase (ALDH), impacting cellular metabolism .

- Antimicrobial Activity : Preliminary data indicate that CPDCPK exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies highlight that modifications in the cyclopropyl or dichlorophenyl components can significantly affect antibacterial potency .

Biological Activity Summary

Case Studies and Research Findings

- Antimicrobial Studies : A study evaluated CPDCPK against several bacterial strains, revealing promising results with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. Further optimization of the compound led to enhanced activity through structural modifications .

- Anticancer Potential : Research exploring the anticancer properties of CPDCPK has indicated that it may induce apoptosis in cancer cell lines through specific signaling pathways. The compound's ability to modulate these pathways is currently being studied to understand its full therapeutic potential .

- Enzyme Interaction Studies : Investigations into the interaction of CPDCPK with ALDH demonstrated that the compound forms covalent bonds with enzyme residues, leading to inhibition. These findings suggest that CPDCPK could serve as a lead compound for developing enzyme inhibitors for therapeutic use .

Propriétés

IUPAC Name |

cyclopropyl-(2,4-dichlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2O/c11-7-3-4-8(9(12)5-7)10(13)6-1-2-6/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKVIAPZURIOARE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40624087 | |

| Record name | Cyclopropyl(2,4-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212139-17-8 | |

| Record name | Cyclopropyl(2,4-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.